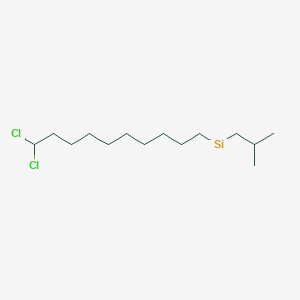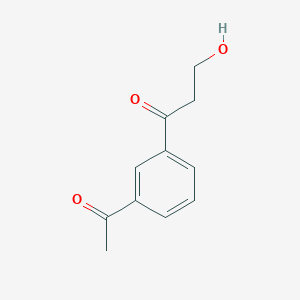
1-(3-Acetylphenyl)-3-hydroxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetylphenyl)-3-hydroxypropan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a hydroxypropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-acetylphenyl with propanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-(3-Acetylphenyl)-3-hydroxypropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 1-(3-Acetylphenyl)-3-oxopropan-1-one.
Reduction: Formation of 1-(3-Acetylphenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of various substituted derivatives on the phenyl ring, such as nitro, sulfo, and halo derivatives.
科学的研究の応用
1-(3-Acetylphenyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
作用機序
The mechanism of action of 1-(3-Acetylphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Phenylacetone: Similar in structure but lacks the hydroxy group.
1-Phenylpropan-2-one: Similar in structure but with different functional groups.
Acetylphenyl-substituted imidazolium salts: Similar in having an acetylphenyl moiety but with different overall structures.
Uniqueness
1-(3-Acetylphenyl)-3-hydroxypropan-1-one is unique due to the presence of both an acetyl group and a hydroxypropanone moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
648416-50-6 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-(3-acetylphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C11H12O3/c1-8(13)9-3-2-4-10(7-9)11(14)5-6-12/h2-4,7,12H,5-6H2,1H3 |
InChIキー |
STRBUEJRAPCPQG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)


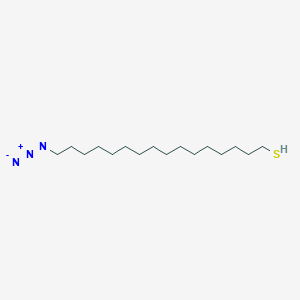
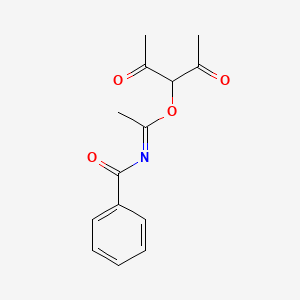
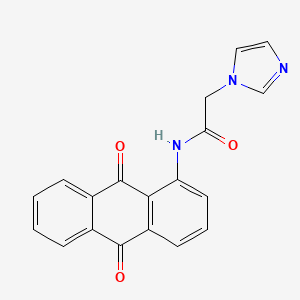
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
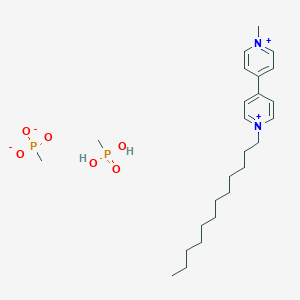


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)
